molecular formula C64H99N13O21 B14752149 pep2-EVKI acetate

pep2-EVKI acetate

Cat. No.: B14752149
M. Wt: 1386.5 g/mol
InChI Key: WTADNYHHPBHEHC-CFRYKBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pep2-EVKI acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pep2-EVKI acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: Used in SPPS to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Protecting Groups: Used to protect functional groups during synthesis. Examples include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).

    Cleavage Reagents: Used to remove the peptide from the resin.

Major Products

The major product formed from the synthesis of this compound is the peptide itself, which can be further modified or conjugated with other molecules for specific research applications.

Scientific Research Applications

Pep2-EVKI acetate is widely used in neuroscience research to study the regulation of synaptic strength and AMPA receptor subunit composition. It selectively blocks PICK1 interactions, which has been shown to affect synaptic AMPAR function . This compound is also used to investigate the mechanisms underlying cocaine-induced reinstatement of drug-seeking behavior .

Properties

Molecular Formula

C64H99N13O21

Molecular Weight

1386.5 g/mol

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C62H95N13O19.C2H4O2/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35;1-2(3)4/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94);1H3,(H,3,4)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-;/m0./s1

InChI Key

WTADNYHHPBHEHC-CFRYKBPSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

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